

IR and mass spectrometry data for 1,4-Dimethoxynaphthalene

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Compound of Interest

Compound Name: 1,4-Dimethoxynaphthalene

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An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Data of **1,4-Dimethoxynaphthalene**

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dimethoxynaphthalene is an aromatic ether whose characterization is crucial in various chemical synthesis and research applications.^[1] Its molecular structure, consisting of a naphthalene core with two methoxy groups, gives rise to distinct spectral fingerprints under infrared (IR) spectroscopy and mass spectrometry (MS). This guide provides a detailed overview of the IR and MS data for **1,4-dimethoxynaphthalene**, including experimental protocols and an analysis of its fragmentation patterns, to aid in its unambiguous identification and use in research settings.

Molecular Properties

A foundational understanding of the physicochemical properties of **1,4-dimethoxynaphthalene** is essential for interpreting its spectral data.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ O ₂	[1][2]
Molecular Weight	188.22 g/mol	[1][2][3]
Exact Mass	188.08373 g/mol	[3][4]
CAS Number	10075-62-4	[1][2]
IUPAC Name	1,4-dimethoxynaphthalene	[3]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.[5] The IR spectrum of **1,4-dimethoxynaphthalene** is characterized by absorptions corresponding to its aromatic ring and ether linkages.

Data Presentation

The principal infrared absorption bands for **1,4-dimethoxynaphthalene** are summarized below. These assignments are based on characteristic frequencies for aromatic ethers.[6]

Table 1: Key Infrared Absorption Data for **1,4-Dimethoxynaphthalene**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
3100 - 3000	Medium-Weak	C-H Stretching	Aromatic C-H
3000 - 2850	Medium	C-H Stretching	Methoxy (-OCH ₃)
1600 - 1585	Medium	C=C Stretching	Aromatic Ring
1500 - 1400	Strong	C=C Stretching	Aromatic Ring
1275 - 1200	Strong	C-O Stretching	Aryl-Alkyl Ether (Asymmetric)
1075 - 1020	Strong	C-O Stretching	Aryl-Alkyl Ether (Symmetric)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)

This protocol describes a standard method for obtaining the IR spectrum of a solid sample like **1,4-dimethoxynaphthalene**.[\[4\]](#)[\[7\]](#)

- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of **1,4-dimethoxynaphthalene** into a fine powder using an agate mortar and pestle.[\[7\]](#)
 - Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar.
 - Gently mix the sample and KBr, then grind the mixture thoroughly to ensure the sample is evenly dispersed.
- Pellet Formation:
 - Transfer a portion of the mixture to a pellet-forming die.

- Press the powder under high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).^[8]
- Data Analysis:
 - Process the resulting spectrum to identify the wavenumbers of the key absorption bands.
 - Correlate the observed bands with known functional group frequencies to confirm the structure.^[6]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.^[9] Electron Ionization (EI) mass spectrometry of **1,4-dimethoxynaphthalene** results in the formation of a molecular ion and a series of characteristic fragment ions that provide definitive structural information.^[10]

Data Presentation

The mass spectrum of **1,4-dimethoxynaphthalene** is defined by its molecular ion peak and several key fragment ions resulting from predictable cleavage pathways.^[3]

Table 2: Key Mass Spectrometry Data for **1,4-Dimethoxynaphthalene**

m/z	Proposed Fragment Ion	Formula	Notes
188	Molecular Ion $[M]^{\bullet+}$	$[C_{12}H_{12}O_2]^{\bullet+}$	Confirms the molecular weight of the compound.[3]
173	$[M - \bullet CH_3]^+$	$[C_{11}H_9O_2]^+$	Result of the loss of a methyl radical from a methoxy group; often a high-abundance peak.[3]
145	$[M - \bullet CH_3 - CO]^+$	$[C_{10}H_9O]^+$	Subsequent loss of a neutral carbon monoxide molecule.[3]
115	$[M - \bullet CH_3 - CO - CH_2O]^+$	$[C_9H_5]^+$	Further fragmentation via loss of formaldehyde.[3]

Fragmentation Pathway

The fragmentation of **1,4-dimethoxynaphthalene** under electron ionization follows a logical pathway initiated by the loss of an electron to form the molecular ion (m/z 188). The primary fragmentation event is the cleavage of an O-CH₃ bond, ejecting a methyl radical ($\bullet CH_3$) to form a stable cation at m/z 173.[3][11] This ion can then undergo further fragmentation, such as the loss of neutral molecules like carbon monoxide (CO), to produce other significant ions in the spectrum.[12]



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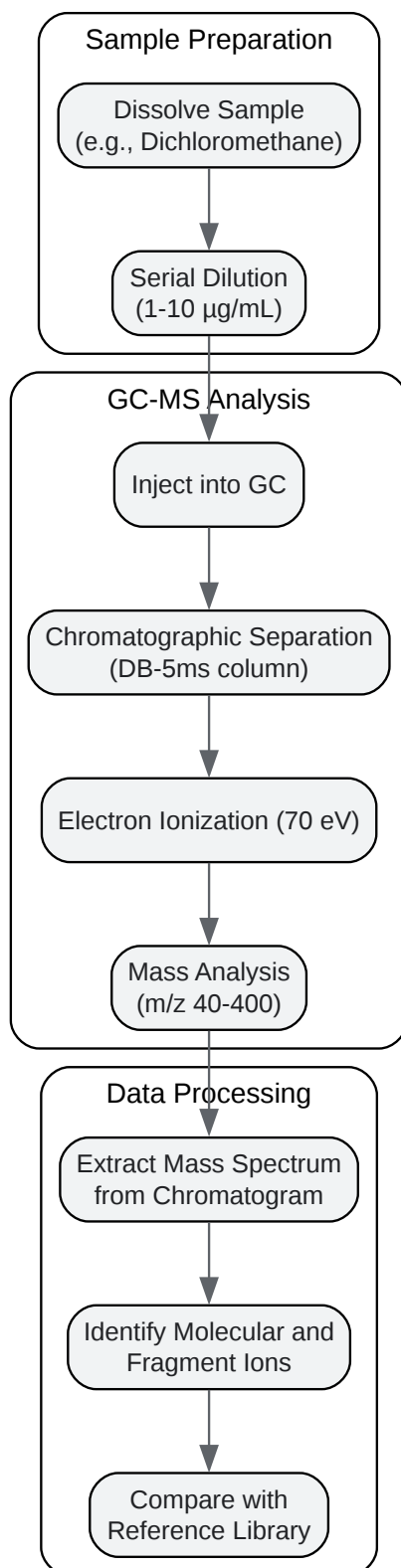
Caption: Proposed fragmentation pathway for **1,4-Dimethoxynaphthalene** under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a representative methodology for the analysis of **1,4-dimethoxynaphthalene** using GC-MS, a common technique for volatile and thermally stable compounds.^[12]

- Sample Preparation:
 - Dissolve **1,4-dimethoxynaphthalene** in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
 - Perform serial dilutions if necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
- GC Conditions:
 - Injector: Split/splitless injector, operated in split mode.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase at 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Data Analysis:
 - Identify the chromatographic peak corresponding to **1,4-dimethoxynaphthalene** based on its retention time.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion (m/z 188) and key fragment ions (m/z 173, 145, 115) to confirm the compound's identity.^[3]
 - Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for verification.^[12]



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Caption: General experimental workflow for the GC-MS analysis of **1,4-Dimethoxynaphthalene**.

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